Dexchlorpheniramine maleate Dexchlorpheniramine maleate
Brand Name: Vulcanchem
CAS No.: 2438-32-6
VCID: VC0192745
InChI: InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
SMILES: CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Molecular Formula: C20H23ClN2O4
Molecular Weight: 390.9 g/mol

Dexchlorpheniramine maleate

CAS No.: 2438-32-6

VCID: VC0192745

Molecular Formula: C20H23ClN2O4

Molecular Weight: 390.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dexchlorpheniramine maleate - 2438-32-6

Description

Dexchlorpheniramine maleate is a first-generation antihistamine used to alleviate symptoms associated with allergies, hay fever, and the common cold . It is the S-enantiomer of chlorpheniramine and is more potent than the racemic mixture . Dexchlorpheniramine maleate is effective in treating perennial and seasonal allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, mild urticaria, and angioedema . It can also ameliorate allergic reactions to blood or plasma and dermographism .

As an antihistamine, dexchlorpheniramine maleate works by blocking histamine, a natural chemical produced by the body during an allergic reaction . It also blocks acetylcholine, another natural substance, which helps reduce symptoms like watery eyes and runny nose . Specifically, dexchlorpheniramine competes with free histamine for binding at H1-receptor sites, antagonizing histamine's effects on the gastrointestinal tract, uterus, large blood vessels, and bronchial muscle . By blocking H1-receptors, it suppresses the formation of edema, flare, and pruritus resulting from histaminic activity .

Dexchlorpheniramine, the active ingredient in dexchlorpheniramine maleate, is also available under the brand name Polaramine . It shares similar antihistaminic properties with other first-generation antihistamines like diphenhydramine, which is used for similar allergy and cold symptoms . Dexchlorpheniramine has high antihistaminic activity, moderate anticholinergic effects, and minimal sedative effects, though sedation is still likely due to its binding to both central and peripheral H1-receptors .

CAS No. 2438-32-6
Product Name Dexchlorpheniramine maleate
Molecular Formula C20H23ClN2O4
Molecular Weight 390.9 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Standard InChI InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Standard InChIKey DBAKFASWICGISY-DASCVMRKSA-N
SMILES CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Canonical SMILES CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Appearance White Solid
Purity > 95%
Synonyms dexchlorpheniramine
dexchlorpheniramine maleate
dexchlorpheniramine maleate (1:1), (+-)-isomer
dexchlorpheniramine maleate (1:1), (R)-isomer
dexchlorpheniramine maleate (1:1), (S)-isomer
dexchlorpheniramine monohydrochloride
dexchlorpheniramine sodium maleate (1:1)
dexchlorpheniramine, (+-)-isomer
dexchlorpheniramine, (R)-isomer
dexchlorpheniramine, monohydrochloride, (S)-isomer
Dexclor
dexclorfeniramine
dextrochlorpheniramine maleate
Polaramin
Polaramine
Polargen TD
Polaronil
Reference Angier E, Willington J, Scadding G, Holmes S, Walker S: Management of allergic and non-allergic rhinitis: a primary care summary of the BSACI guideline. Prim Care Respir J. 2010 Sep;19(3):217-22. doi: 10.4104/pcrj.2010.00044. [PMID:20680237]
Bui TH, Fernandez C, Vu K, Nguyen KH, Thuillier A, Farinotti R, Arnaud P, Gimenez F: Stereospecific versus nonstereospecific assessments for the bioequivalence of two formulations of racemic chlorpheniramine. Chirality. 2000 Aug;12(8):599-605. [PMID:10897096]
Huang SM, Athanikar NK, Sridhar K, Huang YC, Chiou WL: Pharmacokinetics of chlorpheniramine after intravenous and oral administration in normal adults. Eur J Clin Pharmacol. 1982;22(4):359-65. [PMID:7106172]
Hiep BT, Gimenez F, Khanh VU, Hung NK, Thuillier A, Farinotti R, Fernandez C: Binding of chlorpheniramine enantiomers to human plasma proteins. Chirality. 1999;11(5-6):501-4. [PMID:10368923]
Nomura A, Sakurai E, Hikichi N: Stereoselective N-demethylation of chlorpheniramine by rat-liver microsomes and the involvement of cytochrome P450 isozymes. J Pharm Pharmacol. 1997 Mar;49(3):257-62. [PMID:9231341]
Dexchlorpheniramine monograph
PubChem Compound 5281070
Last Modified Aug 15 2023

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